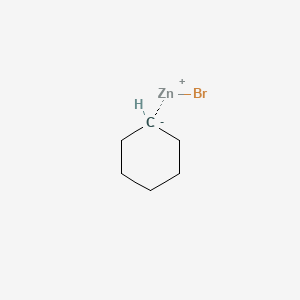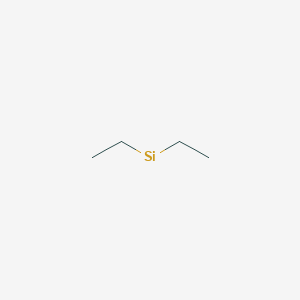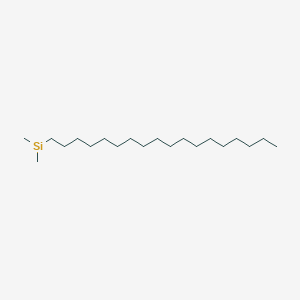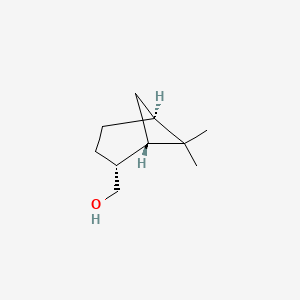
(-)-cis-Myrtanol
Descripción general
Descripción
(-)-cis-Myrtanol is a chemical compound that belongs to the family of monoterpenes, which are naturally occurring organic compounds commonly found in plants. It is a colorless liquid with a pleasant odor, and it is used in various industries such as perfumery, cosmetics, and food flavoring. However, in recent years, this compound has gained significant attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Biotransformation by Fungi : A study by Miyazawa, Suzuki, & Kameoka (1997) investigated the biotransformation of (−)-cis-myrtanol and (+)-trans-myrtanol by the plant pathogenic fungus Glomerella cingulata. The study found that (−)-cis-myrtanol was converted into various hydroxylated forms and derivatives, indicating the potential for producing diverse biochemical compounds through fungal biotransformation.
Pest Management : In the context of pest control, Schlyter et al. (1987) studied the attractivity of various compounds, including trans-myrtanol and cis-myrtanol, to the spruce bark beetle, Ips typographus. Their research, detailed in the Journal of Chemical Ecology, highlighted the potential use of these compounds in pest management strategies.
Antimicrobial Properties : Yang, Lee, & Lee (2015) explored the growth-inhibitory activities of myrtanol and its analogues, including (−)-cis-myrtanol, against intestinal bacteria. Published in Food Science and Biotechnology, the study found that myrtanol and its analogues exhibited potent antimicrobial activities, suggesting their potential application in controlling harmful intestinal bacteria.
Interaction with Insect Pheromones : Zhao et al. (2019) researched the roles of myrtenol, myrtanol, and myrtenal in the interactions between the pest Dendroctonus armandi and its host Pinus armandi. Their findings, published in Pest Management Science, suggest that these compounds could be used in pest control strategies due to their effects on the behavior of the pest.
Sedative Properties in Pharmacology : Sousa, Raphael, Brocksom, & Brocksom (2007) evaluated the sedative effects of various monoterpenes, including (−)-cis-myrtanol, in mice. Their study, as shown in Zeitschrift für Naturforschung C, suggests that (−)-cis-myrtanol has potential pharmacological applications due to its central nervous system depressant properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (-)-cis-Myrtanol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "(-)-Myrtenol", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium sulfate", "Magnesium", "Bromoethane", "Diethyl ether", "Sodium", "Ethanol" ], "Reaction": [ "1. (-)-Myrtenol is reacted with sodium borohydride in methanol to form (-)-cis-Myrtanol.", "2. (-)-cis-Myrtanol is then reacted with magnesium in dry ether to form the Grignard reagent.", "3. The Grignard reagent is then reacted with bromoethane to form the alkylated product.", "4. The alkylated product is then hydrolyzed with dilute hydrochloric acid to form the alcohol.", "5. The alcohol is then purified by distillation and recrystallization using ethanol and sodium sulfate.", "6. The final product is obtained as (-)-cis-Myrtanol." ] } | |
| 51152-12-6 | |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(1S,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8+,9-/m0/s1 |
Clave InChI |
LDWAIHWGMRVEFR-YIZRAAEISA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@H]([C@@H]1C2)CO)C |
SMILES |
CC1(C2CCC(C1C2)CO)C |
SMILES canónico |
CC1(C2CCC(C1C2)CO)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
![[(E)-6-(3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B1587854.png)
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

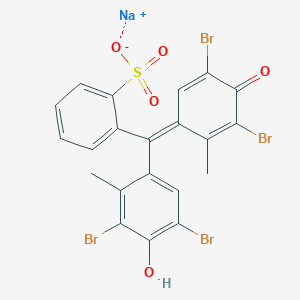
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
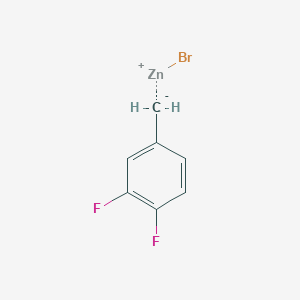
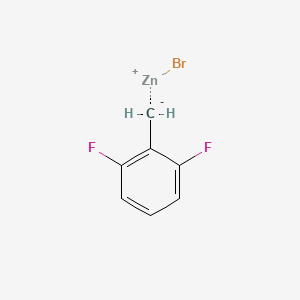
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
